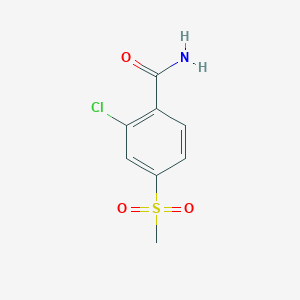

2-Chlor-4-(methylsulfonyl)benzamid

Übersicht

Beschreibung

“2-Chloro-4-(methylsulfonyl)benzamide” is a chemical compound that has gained attention in several fields of research due to its unique physical and chemical properties. It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid has been disclosed in a patent . The method includes several steps involving the use of 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts, among other components .Molecular Structure Analysis

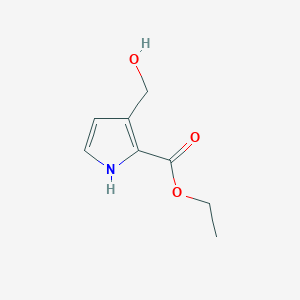

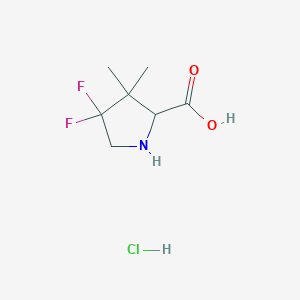

The molecular structure of “2-Chloro-4-(methylsulfonyl)benzamide” can be represented by the SMILES stringCS(=O)(=O)c1ccc(C(O)=O)c(Cl)c1 . Its molecular weight is 233.67 g/mol. Physical And Chemical Properties Analysis

“2-Chloro-4-(methylsulfonyl)benzamide” is a solid compound . Its molecular weight is 233.67 g/mol, and its empirical formula is C8H8ClNO3S .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

2-Chlor-4-(methylsulfonyl)benzamid: Derivate wurden auf ihr Potenzial als antivirale Mittel untersucht. So haben beispielsweise Indolderivate, die eine ähnliche Struktur aufweisen, eine inhibitorische Wirkung gegen Influenzavirus A und andere Viren gezeigt . Das Vorhandensein der Methylsulfonylgruppe kann möglicherweise die Bindungsaffinität zu viralen Proteinen erhöhen und so einen Weg für die Entwicklung neuer antiviraler Medikamente eröffnen.

Antikrebsforschung

Indolderivate, die strukturell mit This compound verwandt sind, weisen eine Antikrebsaktivität auf . Die Erforschung der Derivate dieser Verbindung könnte zur Entdeckung neuer Chemotherapeutika führen, die gezielt Krebszellen angreifen und gleichzeitig Nebenwirkungen minimieren.

Entwicklung von Herbiziden

This compound: ist ein Schlüsselintermediat bei der Synthese bestimmter Triketonherbizide . Diese Herbizide sind aufgrund ihrer selektiven Unkrautbekämpfungseigenschaften wertvoll, die durch Modifikation des Benzamid-Moleküls fein abgestimmt werden können.

Pharmazeutische Synthese

Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Seine Umwandlung in 2-Chlor-4-(methylsulfonyl)benzoesäure ist ein entscheidender Schritt bei der Herstellung von Medikamenten mit unterschiedlichen therapeutischen Anwendungen .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-(methylsulfonyl)benzamide is the Hedgehog signaling pathway . This pathway plays a crucial role in the development of organs and tissues during embryogenesis . The compound inhibits this pathway by binding to and inhibiting the transmembrane protein Smoothened Homologue (SMO) .

Mode of Action

2-Chloro-4-(methylsulfonyl)benzamide interacts with its target, SMO, leading to the inhibition of the Hedgehog signaling pathway . This interaction results in the suppression of the pathway, thereby preventing the uncontrolled proliferation seen in conditions like basal cell carcinoma .

Biochemical Pathways

The affected pathway is the Hedgehog signaling pathway. When this pathway is dysregulated or aberrantly activated, it can lead to pathogenesis of diseases like basal cell carcinoma . By inhibiting SMO, 2-Chloro-4-(methylsulfonyl)benzamide prevents the activation of this pathway, thereby controlling the proliferation of cells .

Pharmacokinetics

The pharmacokinetics of 2-Chloro-4-(methylsulfonyl)benzamide are unique. It exhibits saturable plasma protein binding to alpha-1 acid glycoprotein (AAG) and apparent time-dependent bioavailability . This leads to non-linear pharmacokinetics with dose and time, significantly faster time to steady-state, and lower than predicted accumulation . These properties impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2-Chloro-4-(methylsulfonyl)benzamide’s action include the inhibition of the Hedgehog signaling pathway, which in turn controls the proliferation of cells . This can lead to the suppression of tumor growth in conditions like basal cell carcinoma .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2-Chloro-4-(methylsulfonyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Molecular Mechanism

At the molecular level, 2-Chloro-4-(methylsulfonyl)benzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(methylsulfonyl)benzamide can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes becoming more pronounced over extended periods of exposure .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(methylsulfonyl)benzamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .

Metabolic Pathways

2-Chloro-4-(methylsulfonyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(methylsulfonyl)benzamide within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(methylsulfonyl)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

2-chloro-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMGWWIRHCBZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

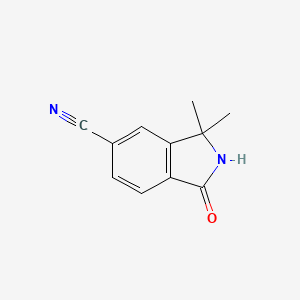

![6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1404020.png)

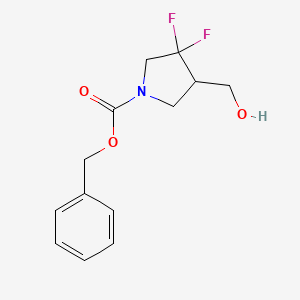

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1404024.png)

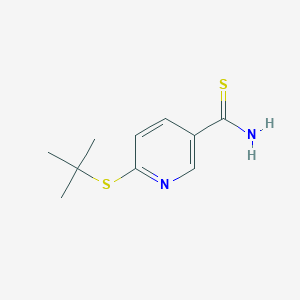

![5-Amino-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1404030.png)

![Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride](/img/structure/B1404035.png)

![Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B1404041.png)